1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound with significant potential in scientific research. It is classified under the category of thienoimidazoles, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 402.47 g/mol.
The synthesis of 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. Common methods include:
The synthesis process may require specific reagents and conditions such as:
The molecular structure of 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be represented using various structural formulas:
InChI=1S/C20H22N2O5S/c1-3-27-15-10-8-14(9-11-15)21-17-12-28(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3
This notation provides detailed information about the connectivity of atoms in the molecule.
The compound's canonical SMILES representation is CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
, which offers insights into its structural features and functional groups present within the molecule.
The compound is likely to participate in various chemical reactions due to its functional groups. Some potential reactions include:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For example, electrophilic aromatic substitution may require Lewis acids as catalysts.
The mechanism of action for 1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is not fully elucidated but may involve:
Experimental studies would be necessary to confirm these mechanisms and determine the specific biological targets involved.
The compound exhibits several notable physical properties:
Key chemical properties include:
Relevant data can be gathered from experimental studies or databases such as PubChem.
1-(4-Ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has potential applications in:
Research into this compound could lead to the development of new therapeutic agents based on its biological activity. Further studies are required to explore its full potential in medicinal chemistry and related fields.
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: